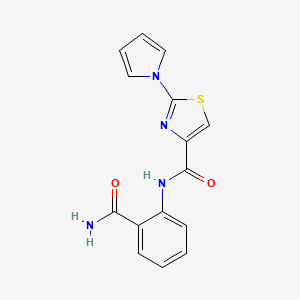

N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as thiazole, pyridine, and carboxamide groups, which are often synthesized for their potential biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of carboxamide linkages and the introduction of various substituents to the core structure to enhance biological activity. For example, asymmetric synthesis methods have been employed to achieve high stereochemical selectivity, as seen in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is a potential treatment for human papillomavirus infections . Similarly, substituted thiazoles and pyrazole carboxamides have been synthesized for their antimicrobial and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a thiazole ring, which is known for its stability and presence in biologically active molecules. The spatial arrangement of substituents around the thiazole and carboxamide groups can significantly influence the biological activity of these compounds. Stereochemical investigations using NMR spectroscopy have been conducted to determine the configuration of stereogenic centers in related compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological targets, such as enzymes or receptors. For instance, some compounds have been designed to inhibit carbonic anhydrase isoenzymes, which are associated with tumor growth, and have shown selective inhibition and cytotoxicity towards cancer cell lines . Others have been evaluated for their affinity to cannabinoid receptors, with modifications to the structure affecting their selectivity and potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including solubility, stability, and crystalline form, can affect their biological efficacy and pharmacokinetic profile. For example, the dimorphism observed in certain thiazolo[3,2-a]pyrimidine derivatives indicates that different crystalline forms can exist for the same compound, which may have implications for its bioavailability and therapeutic use . The antimicrobial activity of some synthesized compounds has been linked to their molecular properties, and structure-activity relationships have been explored to optimize their biological effects .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities Research into the applications of thiazole derivatives, including those similar to N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, has demonstrated significant antimicrobial properties. For instance, a study conducted by Stanchev et al. (1999) synthesized compounds containing thiazole and oxazole moieties, which showed moderate antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and yeast (Stanchev et al., 1999). Similarly, Ahmed (2007) explored the synthesis of new antibiotic and antibacterial drugs using thiazole derivatives, finding them effective against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anticancer Potential The anticancer activity of thiazole derivatives has also been a focus, with compounds exhibiting potential against various cancer cell lines. A study by Gomha et al. (2015) prepared a series of thiazole-pyrrole derivatives, which showed promising anticancer activity against colon and liver carcinoma cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Gomha et al., 2015). Another study by Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives, which were found to exhibit good inhibitory activity against four cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Corrosion Inhibition Thiazole derivatives have also been explored for their corrosion inhibition properties. Chaitra et al. (2016) investigated the corrosion inhibition performance of thiazole-based pyridine derivatives on mild steel, finding that these compounds effectively protected the steel surface, highlighting a novel application of thiazole derivatives beyond biological activities (Chaitra et al., 2016).

Enzyme Inhibition Furthermore, the synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD) by Gebeyehu et al. (1983) demonstrated its potent inhibition of IMP dehydrogenase, an enzyme crucial for the proliferation of cancer cells, suggesting another avenue of research for thiazole derivatives in therapeutic applications (Gebeyehu et al., 1983).

Propriétés

IUPAC Name |

N-(2-carbamoylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c16-13(20)10-5-1-2-6-11(10)17-14(21)12-9-22-15(18-12)19-7-3-4-8-19/h1-9H,(H2,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZCPSBWZZXGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC(=N2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)

![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)

![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)

![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)